molecular formula C19H26ClN3O B5689840 (3R*,4S*)-1-(2-chloro-5-piperidin-1-ylbenzoyl)-4-cyclopropylpyrrolidin-3-amine

(3R*,4S*)-1-(2-chloro-5-piperidin-1-ylbenzoyl)-4-cyclopropylpyrrolidin-3-amine

Cat. No. B5689840
M. Wt: 347.9 g/mol
InChI Key: UZEWSKSZXSFMHU-AEFFLSMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R*,4S*)-1-(2-chloro-5-piperidin-1-ylbenzoyl)-4-cyclopropylpyrrolidin-3-amine is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of (3R*,4S*)-1-(2-chloro-5-piperidin-1-ylbenzoyl)-4-cyclopropylpyrrolidin-3-amine is not fully understood. However, it is believed that the compound acts as a modulator of various neurotransmitters, including dopamine, serotonin, and norepinephrine. The compound has also been found to have an affinity for various receptors, including the 5-HT1A receptor and the D2 receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3R*,4S*)-1-(2-chloro-5-piperidin-1-ylbenzoyl)-4-cyclopropylpyrrolidin-3-amine have been studied extensively. The compound has been found to have a variety of effects on the central nervous system, including the modulation of neurotransmitter release and the regulation of neuroplasticity. The compound has also been found to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using (3R*,4S*)-1-(2-chloro-5-piperidin-1-ylbenzoyl)-4-cyclopropylpyrrolidin-3-amine in lab experiments is its potential therapeutic applications. The compound has been found to have activity against various diseases, making it a promising candidate for drug development. However, the complex synthesis method and the lack of understanding of the compound's mechanism of action are limitations for lab experiments.

Future Directions

There are several future directions for the study of (3R*,4S*)-1-(2-chloro-5-piperidin-1-ylbenzoyl)-4-cyclopropylpyrrolidin-3-amine. One direction is to further investigate the compound's mechanism of action and its effects on various neurotransmitters and receptors. Another direction is to explore the compound's potential therapeutic applications and develop it into a drug for the treatment of various diseases. Additionally, the development of more efficient synthesis methods for the compound could facilitate further research in this area.
Conclusion
In conclusion, (3R*,4S*)-1-(2-chloro-5-piperidin-1-ylbenzoyl)-4-cyclopropylpyrrolidin-3-amine is a promising compound with potential therapeutic applications. The complex synthesis method and the lack of understanding of the compound's mechanism of action are limitations for lab experiments. However, further research in this area could lead to the development of a drug for the treatment of various diseases.

Synthesis Methods

(3R*,4S*)-1-(2-chloro-5-piperidin-1-ylbenzoyl)-4-cyclopropylpyrrolidin-3-amine can be synthesized using a series of chemical reactions. The synthesis involves the use of various reagents and solvents, and the process is complex and time-consuming. Several methods have been reported for the synthesis of this compound, including the use of solid-phase synthesis and solution-phase synthesis.

Scientific Research Applications

(3R*,4S*)-1-(2-chloro-5-piperidin-1-ylbenzoyl)-4-cyclopropylpyrrolidin-3-amine has been the subject of several scientific studies due to its potential therapeutic applications. The compound has been found to have activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential use as an antidepressant and anxiolytic.

properties

IUPAC Name

[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(2-chloro-5-piperidin-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClN3O/c20-17-7-6-14(22-8-2-1-3-9-22)10-15(17)19(24)23-11-16(13-4-5-13)18(21)12-23/h6-7,10,13,16,18H,1-5,8-9,11-12,21H2/t16-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEWSKSZXSFMHU-AEFFLSMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)Cl)C(=O)N3CC(C(C3)N)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=CC(=C(C=C2)Cl)C(=O)N3C[C@@H]([C@H](C3)N)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(2-chloro-5-piperidin-1-ylphenyl)methanone

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